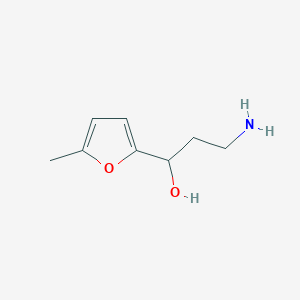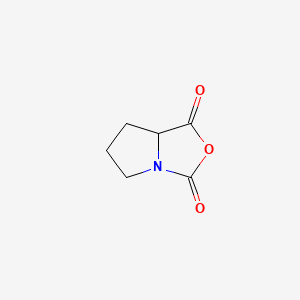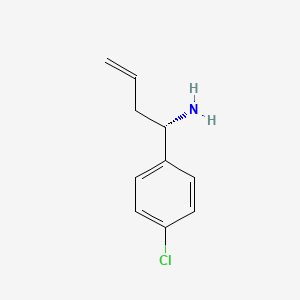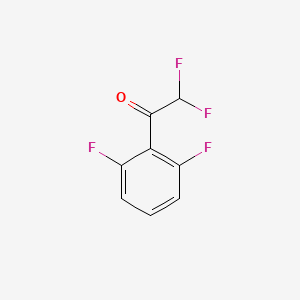
N1,N1-diethyl-5-methoxybenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-diethyl-5-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C11H18N2O It is a derivative of benzene, featuring two amine groups and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-5-methoxybenzene-1,2-diamine typically involves the reaction of 5-methoxybenzene-1,2-diamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-diethyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
N1,N1-diethyl-5-methoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N1-diethyl-5-methoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-ethyl-5-methoxybenzene-1,2-diamine: Similar structure but with one ethyl group instead of two.
N1,N1-dimethylbenzene-1,2-diamine: Features two methyl groups instead of ethyl groups.
N-methylethylenediamine: Contains a methylene bridge and a single methyl group .
Uniqueness
N1,N1-diethyl-5-methoxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-N,2-N-diethyl-4-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-4-13(5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
MPTRCNRYQMSYDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=CC(=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















